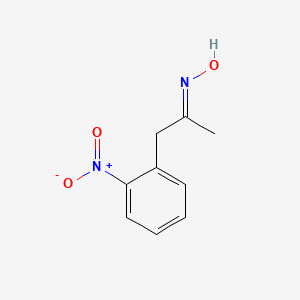

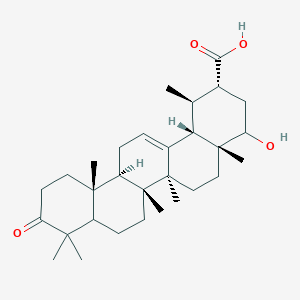

![molecular formula C33H34FN2O7Na B1149849 7-(4-氟苯基)六氢-b,7-二羟基-1b-(1-甲基乙基)-7a-苯基-1a-[(苯氨基)羰基]-3H-环氧[3,4]吡咯并[2,1-b][1,3]噁嗪-3-丁酸 CAS No. 873950-17-5](/img/structure/B1149849.png)

7-(4-氟苯基)六氢-b,7-二羟基-1b-(1-甲基乙基)-7a-苯基-1a-[(苯氨基)羰基]-3H-环氧[3,4]吡咯并[2,1-b][1,3]噁嗪-3-丁酸

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, each tailored to add specific functional groups or structural features to the molecule. While the exact synthesis pathway for this compound is not directly available, similar compounds, such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, have been synthesized through reactions involving alcohols and chloromethyl compounds in the presence of sodium hydrogen carbonate, providing insights into possible synthetic routes (Čižmáriková et al., 2020).

Molecular Structure Analysis

The molecular structure of such a compound would likely be elucidated using techniques like X-ray diffraction, NMR (nuclear magnetic resonance), and mass spectrometry. These methods provide detailed information on the spatial arrangement of atoms, the electronic environment, and the molecular mass, crucial for understanding the compound's chemical behavior. For instance, the synthesis and structural elucidation of related chalcone derivatives have been achieved using NMR and X-ray diffraction, which could similarly apply to our compound of interest (Salian et al., 2018).

科学研究应用

降胆固醇剂

该化合物与一种用作降胆固醇剂的药物组合物有关 {svg_1}。降胆固醇剂用于降低血液中的胆固醇水平,有助于预防心血管疾病。

他汀类药物

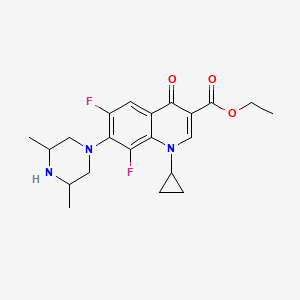

该化合物是阿托伐他汀的杂质 {svg_2},阿托伐他汀是一种用于治疗心血管疾病的他汀类药物。他汀类药物是一类通过减少肝脏的胆固醇生成来降低血液中胆固醇水平的药物。

铃木偶联

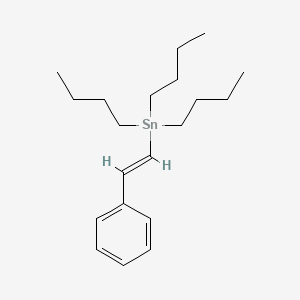

该化合物可用作铃木偶联反应的反应物 {svg_3}。铃木偶联是一种化学反应类型,在钯催化剂的帮助下将两个碳原子偶联在一起。

直接芳基化

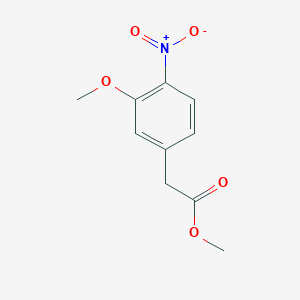

该化合物可用于钯催化的吡唑与苯硼酸的直接芳基化 {svg_4}。这是一种形成芳基卤化物和碳亲核试剂之间的碳-碳键的反应类型。

Mizoroki-Heck 和 Suzuki-Miyaura 偶联反应

该化合物可用于钯纳米粒子催化的 Mizoroki-Heck 和 Suzuki-Miyaura 偶联反应 {svg_5}。这些是广泛用于有机化学中的碳-碳键形成反应类型。

铜催化的 Petasis 反应

该化合物可用于铜催化的 Petasis 反应 {svg_6}。这是一种多组分反应类型,将胺、硼酸和羰基化合物结合在一起形成氨基酸衍生物。

串联式 Pd (II) 催化的氧化 Heck 反应和分子内 C-H 酰胺化序列

该化合物可用于串联式 Pd (II) 催化的氧化 Heck 反应和分子内 C-H 酰胺化序列 {svg_7}。这是一种在一次操作中形成碳-碳键和碳-氮键的反应类型。

钌催化的直接芳基化

该化合物可用于钌催化的直接芳基化 {svg_8}。这是一种形成芳基卤化物和碳亲核试剂之间的碳-碳键的反应类型。

作用机制

Target of Action

The compound, also known as Atorvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a vital component of cell membranes and a precursor for the synthesis of steroid hormones .

Mode of Action

Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol biosynthesis . The inhibition is stereospecific, with the R-enantiomer of the compound showing significant activity .

Biochemical Pathways

By inhibiting HMG-CoA reductase, Atorvastatin disrupts the mevalonate pathway , leading to a decrease in intracellular cholesterol levels . This triggers an upregulation of low-density lipoprotein (LDL) receptors on the cell surface, increasing the uptake of LDL cholesterol from the bloodstream and further reducing circulating cholesterol levels .

Pharmacokinetics

The compound exhibits good bioavailability and is metabolized in the liver, the primary site of cholesterol synthesis . It is excreted primarily in the bile, and to a lesser extent, in the urine . The compound’s half-life allows for once-daily dosing .

Result of Action

The action of Atorvastatin results in a significant reduction in circulating LDL cholesterol levels . This can help prevent the formation of atherosclerotic plaques and reduce the risk of cardiovascular disease .

Action Environment

The efficacy and stability of Atorvastatin can be influenced by various environmental factors. For example, certain foods and drugs can affect the absorption and metabolism of Atorvastatin, potentially impacting its effectiveness . Additionally, genetic variations can influence individual responses to the drug .

属性

IUPAC Name |

4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O7/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRXFJSNBQVBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)O)O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

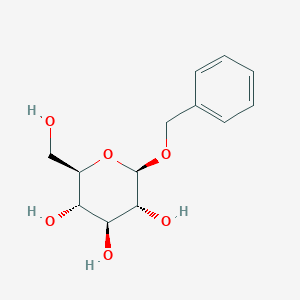

![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)